Plaunotol

Helicobacter pylori Anti-Ulcer Agent MIC

Plaunotol (CAS 64218-02-6), also known as 18-hydroxygeranylgeraniol or by its trade name Kelnac, is a naturally occurring acyclic diterpene alcohol first isolated from the plant Croton sublyratus. It is recognized for its gastroprotective properties and has been approved in Japan as an anti-ulcer agent.

Molecular Formula C20H34O2
Molecular Weight 306.5 g/mol
CAS No. 64218-02-6
Cat. No. B1678519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlaunotol
CAS64218-02-6
Synonyms7-hydroxymethyl-3,11,15-trimethyl-2,6,10,14-hexadecatetraen-1-ol
CS 684
CS-684
plaunotol
plaunotol, (E,E,E)-isome
Molecular FormulaC20H34O2
Molecular Weight306.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC(=CCO)C)CO)C)C
InChIInChI=1S/C20H34O2/c1-17(2)8-5-9-18(3)10-6-12-20(16-22)13-7-11-19(4)14-15-21/h8,10,13-14,21-22H,5-7,9,11-12,15-16H2,1-4H3/b18-10+,19-14+,20-13-
InChIKeySUWYPNNPLSRNPS-UNTSEYQFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Plaunotol (CAS 64218-02-6) for Scientific and Industrial Use: A Diterpene with Anti-Ulcer and Antimicrobial Potential


Plaunotol (CAS 64218-02-6), also known as 18-hydroxygeranylgeraniol or by its trade name Kelnac, is a naturally occurring acyclic diterpene alcohol first isolated from the plant Croton sublyratus [1]. It is recognized for its gastroprotective properties and has been approved in Japan as an anti-ulcer agent [2]. Beyond its primary use, emerging research highlights its antibacterial activity against Helicobacter pylori and its potential as an anti-cancer agent [3].

Gastroprotective and mucosal defense mechanism studies
H. pylori antimicrobial screening
Colon cancer cell apoptosis pathway assays
NSAID-induced gastric injury model studies

Why Generic Substitution of Plaunotol (64218-02-6) with Other Cytoprotective Agents May Be Ineffective


Direct substitution of Plaunotol with other cytoprotective antiulcer agents like teprenone, sofalcone, or benexate may lead to suboptimal outcomes due to significant differences in potency, mechanism of action, and antibacterial spectrum [1]. Specifically, Plaunotol demonstrates the highest in vitro potency against H. pylori among its class [2], a unique secretin-releasing action not shared by all mucosal protectants [3], and a distinct ability to inhibit neutrophil activation in NSAID-induced injury models [4]. These quantitative differences underscore the need for compound-specific selection.

Anti-H. pylori potency

Reported in vitro potency against H. pylori may differ from other cytoprotectants such as teprenone or sofalcone.

Secretin-mediated gastrin control

Secretin-releasing action and associated gastrin modulation may not transfer to other mucosal protectants.

Neutrophil pathway inhibition

Inhibition of neutrophil activation in NSAID-injury models may not be replicated by all gastroprotective agents.

Quantitative Evidence for the Selection of Plaunotol (CAS 64218-02-6) over In-Class Analogs


Plaunotol Demonstrates the Most Potent in vitro Activity Against H. pylori Compared to Other Cytoprotective Agents

Plaunotol was compared to five other cytoprotective antiulcer agents (benexate, sofalcone, teprenone, cetraxate, and gefarnate) against 15 strains of H. pylori. Plaunotol exhibited the lowest MIC values, making it the most potent agent in the class [1].

Anti-H. pylori MIC
Head-to-head
MIC50 = 6.25 mg/L, MIC90 = 12.5 mg/L
Reported highest potency among tested cytoprotective agents
Agar dilution, 15 strains including clinical isolates
Helicobacter pylori Anti-Ulcer Agent MIC

Plaunotol Exhibits Eight-Fold Stronger Bactericidal Activity Against H. pylori Compared to Its Derivatives M-5 and M-6

A comparative study evaluated Plaunotol against three of its derivatives (M-4, M-5, M-6), which have decreasing hydrophobicity. Plaunotol demonstrated an eight-fold stronger bactericidal effect against H. pylori compared to M-6 and M-5, while M-4 showed no activity [1]. The activity correlated with compound hydrophobicity.

Bactericidal activity vs. derivatives
Head-to-head
8-fold higher than M-5 and M-6
Activity correlates with hydrophobicity (SAR context)
In vitro viability assay; M-4 showed no activity
Bactericidal Activity H. pylori Structure-Activity Relationship

Plaunotol Induces Caspase-Mediated Apoptosis in Colon Cancer Cells with Potency Comparable to Geranylgeraniol

The anti-cancer activity of Plaunotol was directly compared to that of geranylgeraniol (GGOH), a structurally related isoprenoid known for strong anticancer effects. Both Plaunotol and GGOH strongly inhibited the proliferation of DLD1 colon cancer cells by inducing apoptosis, with the induction being dependent on the activation of both caspase-8 and caspase-9 pathways [1].

Apoptosis induction in DLD1 cells
Head-to-head
Comparable to geranylgeraniol (GGOH)
Supports caspase-8/9 apoptosis pathway studies
MTS, Annexin V, Western blot; dose-dependent
Colon Cancer Apoptosis Isoprenoid

Plaunotol Uniquely Inhibits Postprandial Gastrin Release via Secretin Stimulation in Humans

A clinical study investigated Plaunotol's effect on gastrin release in healthy volunteers. In subjects pretreated with ranitidine (which reduces acid secretion), Plaunotol (320 mg orally) significantly increased secretin release and inhibited the exaggerated postprandial gastrin release [1]. This effect was mimicked by an intravenous infusion of exogenous secretin, confirming Plaunotol's unique secretin-releasing action.

Gastrin release modulation
Clinical study context
Inhibited postprandial gastrin release (with ranitidine)
Secretin-related gastrin control study context
Human volunteers (n=8), test meal
Secretin Gastrin Pharmacodynamics

Plaunotol Prevents NSAID-Induced Gastric Injury by Inhibiting Neutrophil Activation

In a rat model of indomethacin-induced gastric mucosal injury, oral administration of Plaunotol (100 mg/kg) significantly inhibited both gastric mucosal injury and gastric neutrophil infiltration compared to control rats given indomethacin alone [1]. In vitro, Plaunotol inhibited several markers of neutrophil activation, including the release of neutrophil elastase and the production of O2-.

NSAID gastric injury model
Head-to-head
Reduced gastric injury and neutrophil infiltration
Supports neutrophil-mediated injury studies
Indomethacin rat model; 100 mg/kg p.o.
NSAID Gastric Mucosal Injury Neutrophil

Recommended Research and Industrial Application Scenarios for Plaunotol (64218-02-6) Based on Evidence


H. pylori Eradication and Gastroprotection Research

Given its superior in vitro potency against H. pylori compared to other cytoprotective agents [1] and its eight-fold stronger bactericidal activity over its own derivatives [2], Plaunotol is the compound of choice for developing novel combination therapies for peptic ulcer disease. Its dual action—gastric mucosal protection and direct antibacterial effect—makes it uniquely suited for studies on H. pylori pathogenesis and treatment.

Anti-Cancer Drug Discovery and Development

Plaunotol's demonstrated ability to induce caspase-mediated apoptosis in colon cancer cells, with potency comparable to the known anticancer isoprenoid geranylgeraniol [3], positions it as a promising lead compound for colon cancer therapeutics. Its established clinical use for other indications provides a significant advantage in terms of known safety and pharmacokinetics, potentially accelerating preclinical and clinical development.

NSAID-Induced Gastropathy Model Systems

For researchers investigating the mechanisms of NSAID-induced gastric damage, Plaunotol offers a powerful tool due to its specific inhibition of neutrophil activation, a key pathway in this injury [4]. Its ability to significantly reduce both injury and neutrophil infiltration in vivo makes it an ideal reference compound for evaluating new gastroprotective agents in this context.

Application
Selection Property
Validation Focus
H. pylori antimicrobial screening and gastroprotection studies
Antimicrobial potency against H. pylori; mucosal defense mechanisms
MIC endpoint review; in vivo gastroprotection models
Colon cancer apoptosis research
Pro-apoptotic pathway activation (caspase-8/9)
Cell proliferation and apoptosis assay endpoints
NSAID-induced gastric injury models
Neutrophil activation inhibition
Gastric mucosal damage and neutrophil infiltration endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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